molecular formula C6H4FIO B1322710 2-Fluoro-6-iodophenol CAS No. 28177-50-6

2-Fluoro-6-iodophenol

Cat. No. B1322710
CAS RN: 28177-50-6
M. Wt: 238 g/mol
InChI Key: ZFARONFWYBCKDO-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodophenol is a chemical compound that has been synthesized and studied for various applications, including the development of radiopharmaceuticals and the detection of specific substances in aqueous solutions. The compound's structure allows for interactions with other molecules, which can be utilized in sensing technologies or in the formation of more complex molecules .

Synthesis Analysis

The synthesis of related fluorophenol compounds typically involves nucleophilic substitution reactions. For instance, 4-[18F]Fluorophenol has been synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide using [18F]fluoride followed by deprotection, yielding the product in a radiochemical yield of 34 to 36% . Similarly, 2-fluoro-6-iodobenzoic acid has been synthesized starting from 2-amino-6-fluorobenzoic acid, involving steps like carboxyl group protection, diazotization, iodosubstitution, and deprotection, achieving a high purity and yield suitable for commercial scale production .

Molecular Structure Analysis

The molecular structure of 2-fluorophenol derivatives has been studied using various spectroscopic methods and theoretical calculations. For example, vibrational spectroscopic studies have revealed the existence of two conformers for 2-fluorophenol, and quantum chemical studies have helped in the assignment of vibrational spectra and understanding of intramolecular hydrogen bonding . Electron diffraction in the gas phase has been used to determine the molecular structure of 2-fluorophenol, indicating the possibility of a weak intramolecular hydrogen bond .

Chemical Reactions Analysis

Fluorophenol compounds can undergo various chemical reactions, including oxidative polycondensation, as demonstrated by the synthesis of oligo-2-[(4-fluorophenyl)imino methylene] phenol (OFPIMP). This reaction was carried out in an aqueous alkaline medium, and the resulting oligomers showed different molecular weights and polydispersity indices depending on the oxidant used .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenol derivatives have been characterized using spectroscopic and computational methods. For instance, (E)-2-(((4-fluorophenyl)imino)methyl)-4-methoxyphenol was synthesized and characterized, with its electronic and structural properties being investigated through DFT calculations and spectroscopic methods. The study provided insights into the compound's chemical activity and its interactions with DNA bases . Additionally, the rotational spectra and conformer geometries of 2-fluorophenol have been investigated, providing evidence of intramolecular interactions that stabilize certain conformers .

Scientific Research Applications

Herbicidal Activity

2-Fluoro-6-iodophenol derivatives show promising herbicidal activity. Research demonstrates that compounds synthesized from 5-fluoro-2-nitrophenol, a structural analogue, exhibit significant herbicidal effects comparable to commercial herbicides. One such compound, identified in the study, was shown to be effective against specific weeds and safe for crops like cotton and maize when applied at the pre-emergent stage (Huang et al., 2005).

Radiopharmaceutical Applications

6-18F-fluoro-l-dopa (18F-FDOPA), synthesized from related fluoroiodophenol compounds, is a significant radiopharmaceutical for assessing presynaptic dopaminergic function using PET imaging. This study emphasizes the benefits of no-carrier-added nucleophilic synthesis methods, providing higher available and specific activity for 18F-FDOPA, making it more accessible for clinical investigations (Libert et al., 2013).

Interactions with Enzymes

Research on fluorinated nucleotides, including derivatives of 2-fluoro-6-iodophenol, reveals their potential as inhibitors of specific enzymes like orotidine 5'-monophosphate decarboxylase. These compounds provide insights into enzyme interactions and could be vital for designing new medicinal agents (Lewis et al., 2011).

Synthesis of Novel Compounds

2-Fluoro-6-iodophenol is utilized in synthesizing various novel compounds with potential biological activities. For example, research shows its use in the synthesis of ring-fluorinated norepinephrines, which display unique adrenergic agonist properties (Kirk et al., 1979). Additionally, its role in the arylation of iodophenols under specific conditions highlights its versatility in chemical synthesis (Bálint et al., 2013).

Polymerization Applications

The compound also finds application in the polymerization field. For instance, 2-fluoro-6-(3-methyl-2-butenyl)phenol, a related compound, can be polymerized to yield specific polyphenylene oxides, demonstrating the utility of fluoroiodophenol derivatives in material science (Hyun et al., 1988).

Sensing and Detection

Research into novel fluorophores like 6-N,N-dimethylamino-2,3-naphthalimide, which exhibits fluorescence properties useful in biological probing, could be influenced by the chemistry of compounds like 2-fluoro-6-iodophenol. Such compounds are essential in developing new probes for biological and chemical sensing applications (Vázquez et al., 2005).

Analytical Chemistry

2-Fluoro-6-iodophenol derivatives play a role in analytical chemistry, particularly in the detection and analysis of other substances. For example, the determination of iodide by high-performance liquidchromatography utilizes derivatives of iodophenol, which could include compounds structurally similar to 2-fluoro-6-iodophenol. This method is noted for its sensitivity and suitability in detecting iodide (Verma et al., 1992).

Water Quality and Safety

In the context of water quality and safety, studies have explored the formation of iodophenols, including potentially 2-iodophenol, during the disinfection process using iodine. Understanding these reactions is crucial for ensuring safe drinking water, especially in applications like the USA space program (Dietrich et al., 1999).

Safety And Hazards

Handling 2-Fluoro-6-iodophenol requires precautions as it may cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is advised to use protective clothing and work in a well-ventilated area when handling this compound .

properties

IUPAC Name

2-fluoro-6-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFARONFWYBCKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623663
Record name 2-Fluoro-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-iodophenol

CAS RN

28177-50-6
Record name 2-Fluoro-6-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28177-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-6-iodoanisole (Justus Liebigs, Ann. Chem., 746:134, 1971; 4.31 g, 17.1 mmol) in dichloromethane (35 ml) is added a 1M solution of borontribromide in dichloromethane (18.2 ml). The mixture is kept under argon and stirred for 4 hours at room temperature. The mixture is poured into a saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over sodium sulfate and concentrated under reduced pressure to give 2-fluoro-6-iodophenol (4.2 g).
Quantity
4.31 g
Type
reactant
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solution
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35 mL
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18.2 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-6-iodoanisole (Justus Liebigs, Ann. Chem., 746:134, 1971; 4.31 g, 17.1 mmol) in dichloromethane (35 ml) is added a 1M solution of boron tribromide in dichloromethane (18.2 ml). The mixture is kept under argon and stirred for 4 hours at room temperature. The mixture is poured into a saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to give 2-fluoro-6-iodophenol (4.2 g).
Quantity
4.31 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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35 mL
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18.2 mL
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solvent
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Francke, G Schnakenburg, SR Waldvogel - 2010 - Wiley Online Library
Fluorinated phenols and other electron‐deficient phenolic substrates are efficiently and cleanly iodinated by an iodine/iodide mixture employing alkaline conditions. This protocol turned …
AW Baker, AT Shulgin - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… In the two compounds 2-fluoro-6-iodophenol and 2-fluoro-4,6-diiodophenol, the band due to the 0-1-1 . . . F interaction is grossly unsynlmetric, as is readily observed for the former …
Number of citations: 67 cdnsciencepub.com
M Kauch, D Hoppe - Synthesis, 2006 - thieme-connect.com
The regioselective synthesis of halogenated phenols via directed ortho-lithiation reactions of in situ N-silylated O-aryl N-isopropylcarbamates is reported. This protocol is complemented …
Number of citations: 28 www.thieme-connect.com
S Kumar, JP Waldo, FA Jaipuri… - Journal of medicinal …, 2019 - ACS Publications
… Compound 11 was prepared by palladium-catalyzed Negishi cross-coupling (25) of 4-iodo-1-trityl-1H-imidazole with 4-chloro-2-fluoro-6-iodophenol (26) followed by deprotection of the …
Number of citations: 58 pubs.acs.org

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